molecular formula C15H17NO3S B2428298 Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate CAS No. 1797246-80-0

Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate

Cat. No.: B2428298
CAS No.: 1797246-80-0
M. Wt: 291.37
InChI Key: FPQNERCKVDTCLB-UHFFFAOYSA-N
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Description

Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate is a compound that features a thiophene ring, a hydroxyphenyl group, and a carbamate moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives may utilize large-scale condensation reactions with optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbamate group may produce amines .

Scientific Research Applications

Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antihypertensive activities.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenyl and carbamate moieties, in particular, contribute to its versatility in various applications .

Properties

IUPAC Name

ethyl N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-2-19-15(18)16-10-12-8-9-13(20-12)14(17)11-6-4-3-5-7-11/h3-9,14,17H,2,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQNERCKVDTCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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